molecular formula C9H7BClNO2 B1420533 7-Chloroquinoline-4-boronic acid CAS No. 936940-92-0

7-Chloroquinoline-4-boronic acid

Cat. No. B1420533
M. Wt: 207.42 g/mol
InChI Key: UUNBQBDIZNZHAC-UHFFFAOYSA-N
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Description

7-Chloroquinoline-4-boronic acid pinacol ester is a chemical compound classified as a boron-containing heterocyclic compound . It is a beige powder with a molecular weight of 289.56 . It has potential applications in diverse scientific endeavors .


Synthesis Analysis

The synthesis of 7-Chloroquinoline-4-boronic acid pinacol ester involves a series of chloroquine analogs designed to search for a less toxic chloroquine derivative . The analog that showed the greatest affinity and lowest IC 50 values was synthesized and characterized for its posterior incorporation into a polycaprolactone-based nanoparticulate system .


Molecular Structure Analysis

The molecular structure of 7-Chloroquinoline-4-boronic acid pinacol ester conforms to its infrared spectrum and proton, carbon NMR . Its empirical formula is C15H17BClNO2 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of 7-Chloroquinoline-4-boronic acid pinacol ester . This reaction is not well developed, but it has been reported to be catalytic and utilizes a radical approach .


Physical And Chemical Properties Analysis

7-Chloroquinoline-4-boronic acid pinacol ester is a solid substance . It has a melting point of 81.2-86.8 degrees Celsius .

Scientific Research Applications

  • Synthesis of Potential Protein Kinase Inhibitors A study by Das et al. (2022) highlights the use of borylated quinolines, synthesized through a palladium-catalyzed process, in the development of potential boron-based inhibitors for homeodomain interacting protein kinase 2 (HIPK2). This approach indicates the potential of 7-chloroquinoline-4-boronic acid derivatives in biomedical research as probes or pharmacological agents (Das, Yadav, Das, & He, 2022).

  • Fluorescence Intensity Changes in Sugar Binding Research by Laughlin et al. (2012) discusses the role of boronic acids, like 7-chloroquinoline-4-boronic acid, in the design of chemosensors for carbohydrates. These compounds can change fluorescence intensity upon binding with sugars, which is crucial for sensor design (Laughlin, Wang, Ni, & Wang, 2012).

  • Development of Chemosensors A study by Wang et al. (2013) describes a novel styrylquinolinium boronic acid that acts as a ratiometric reagent for the rapid detection of hypochlorite ions. This work exemplifies the use of boronic acid derivatives in the development of selective and fast-responding chemosensors (Wang et al., 2013).

  • Synthesis of Anti-malarial Compounds Hostyn et al. (2005) describe a methodology for synthesizing 7H-Indolo[2,3-c]quinoline, a compound structurally related to 7-chloroquinoline-4-boronic acid. The synthesized compounds are potential lead compounds in antiplasmodial drug development, demonstrating the relevance of chloroquinolines in synthesizing anti-malarial drugs (Hostyn et al., 2005).

  • Inhibitors of EGFR Tyrosine Kinase Ban et al. (2009) and Nakamura et al. (2010) discuss the synthesis of boron-conjugated 4-anilinoquinazolines as inhibitors of EGFR tyrosine kinase. These studies highlight the importance of boronic acid derivatives in the development of kinase inhibitors, which are crucial in cancer therapy (Ban et al., 2009); (Nakamura, Horikoshi, Usui, & Ban, 2010).

  • Suzuki Cross-Coupling Reactions Friesen and Trimble (2004) explore the Suzuki cross-coupling reactions of chloroquinoline with arylboronic acids, emphasizing the role of boronic acids in facilitating these important chemical reactions (Friesen & Trimble, 2004).

  • High-Affinity Boronic Acids for Diols Research by Cheng et al. (2010) and Ni et al. (2012) reveals the development of isoquinolinylboronic acids with extraordinarily high affinities for diol-containing compounds. These studies highlight the potential of boronic acids in binding with biological molecules, which can be useful in sensor and drug development (Cheng, Ni, Yang, & Wang, 2010); (Ni, Laughlin, Wang, Feng, Zheng, & Wang, 2012).

  • Synthesis of Quinazolines Kabri et al. (2009) describe the synthesis of 2-substituted 4-arylquinazolines using Suzuki–Miyaura cross-coupling, which underscores the importance of boronic acids in the synthesis of complex organic compounds (Kabri, Gellis, & Vanelle, 2009).

  • Synthesis of 2,3-Disubstituted Quinolines Marsais et al. (2009) demonstrate the synthesis of various 2,3-disubstituted quinolines, using chloroquinolines and boronic acids. This highlights the versatility of these compounds in synthesizing pharmacologically relevant molecules (Marsais, Godard, & Quéguiner, 2009).

  • Antinociceptive and Anti-inflammatory Agents Wilhelm et al. (2014) discuss the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides and their potential as antinociceptive and anti-inflammatory agents. This study showcases another therapeutic application of chloroquinoline derivatives (Wilhelm et al., 2014).

Safety And Hazards

When handling 7-Chloroquinoline-4-boronic acid pinacol ester, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation . It should not be released into the environment .

Future Directions

The synthesized analog of 7-Chloroquinoline-4-boronic acid pinacol ester is much less toxic than chloroquine and could be a potential therapeutic option for COVID-19 . The nanoparticulate system allowed for the prolonged release of the analog without evidence of adverse effects on the cell lines used .

properties

IUPAC Name

(7-chloroquinolin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNBQBDIZNZHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=CC2=NC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675185
Record name (7-Chloroquinolin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinoline-4-boronic acid

CAS RN

936940-92-0
Record name (7-Chloroquinolin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CB Botta, W Cabri, E Cini, L De Cesare… - Journal of Medicinal …, 2011 - ACS Publications
… A vial containing a magnetic stir bar was charged with Pd 2 (dba) 3 (0.012 g, 1.0 mol %), P( t Bu) 3 (0.01 g, 2 mol %), 7-chloroquinoline-4-boronic acid pinacol (0.075 g, 0.26 mmol), and …
Number of citations: 62 pubs.acs.org
B Esters, D Azodicarboxylate - Citeseer
Number of citations: 0

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